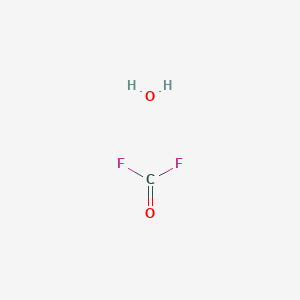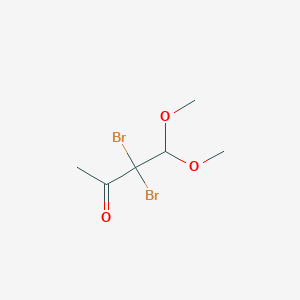![molecular formula C15H11ClN2O B14244705 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one CAS No. 332350-27-3](/img/structure/B14244705.png)
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, in particular, is known for its vibrant color and has applications in both scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with cinnamaldehyde. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with cinnamaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
作用機序
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form aromatic amines, which can interact with various cellular targets. The compound’s effects are mediated through its ability to bind to and modify proteins, DNA, and other biomolecules, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 1-[(E)-(4-Methoxyphenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Nitrophenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Methylphenyl)diazenyl]-3-phenylprop-2-en-1-one
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is unique due to the presence of the chloro substituent on the phenyl ring. This chloro group can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, the chloro derivative may exhibit different electronic properties and steric effects, making it valuable for specific applications in research and industry.
特性
CAS番号 |
332350-27-3 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
N-(4-chlorophenyl)imino-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-9-14(10-8-13)17-18-15(19)11-6-12-4-2-1-3-5-12/h1-11H |
InChIキー |
JCWFAPFPEOLHHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)N=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


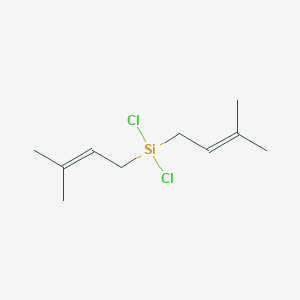
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
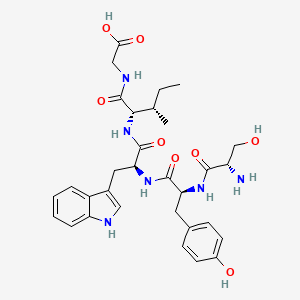
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)

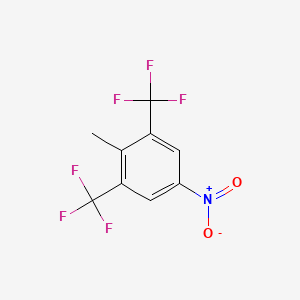
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
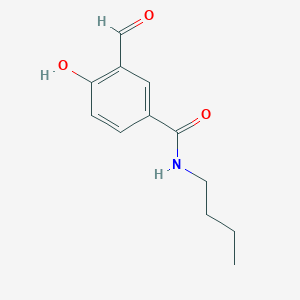

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
